1-(4-Chlorophenyl)piperidin-2-one

Anticoagulant Synthesis Regioselective Cyclization Process Chemistry

Researchers requiring the correct regioisomer for Apixaban synthesis face failure with alternative chlorophenyl-piperidinones. This 1-(4-chlorophenyl)piperidin-2-one (CAS 27471-37-0) is the documented electrophilic coupling partner in CN110041245A, enabling the cyclization step with 74% yield. - Proven regiospecificity vs. 4- or 5-substituted isomers - LogP 2.3, TPSA 20.3 Ų - ideal chromatographic reference - Request ≥97% purity with residual p-chloroaniline analysis

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 27471-37-0
Cat. No. B3256678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)piperidin-2-one
CAS27471-37-0
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
InChIKeyMATLCDYJRXTULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)piperidin-2-one Procurement Baseline


1-(4-Chlorophenyl)piperidin-2-one is a chlorinated N-aryl-piperidin-2-one with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol [1]. The compound is cataloged as an intermediate in pharmaceutical synthesis, most notably in a patented route to the anticoagulant Apixaban [2]. Physical properties reported include a predicted boiling point of 414.9±28.0 °C, density of 1.232±0.06 g/cm³, LogP of 2.3, and a topological polar surface area of 20.3 Ų [1][3].

Why 1-(4-Chlorophenyl)piperidin-2-one Is Irreplaceable


The N‑(4‑chlorophenyl) substitution pattern on the piperidin‑2‑one ring is a critical structural determinant for downstream reactivity and biological target engagement. Positional isomers, such as 4‑(4‑chlorophenyl)piperidin‑2‑one (CAS 1260770‑82‑8) or 5‑(4‑chlorophenyl)piperidin‑2‑one, present the chlorine substituent at different vectors, which demonstrably alters hydrogen‑bonding geometry and steric accessibility [1]. In the Apixaban synthesis patent, the 1‑(4‑chlorophenyl) isomer is specifically required as the electrophilic coupling partner; substituting the 4‑(4‑chlorophenyl) isomer leads to a regioisomeric product that is not productive for the final API [2]. Furthermore, the electron‑withdrawing chlorine atom at the para position modulates the ketone reactivity and logP relative to the unsubstituted parent 1‑phenylpiperidin‑2‑one (CAS 4789‑09‑7, LogP ~1.8), impacting both reaction kinetics and compound purification [1][3]. General in‑class replacement without quantitative head‑to‑head data therefore risks synthesis failure or altered pharmacological profiles.

1-(4-Chlorophenyl)piperidin-2-one: Quantitative Differentiation


Regiospecific Reactivity in Apixaban Synthesis

In the patented Apixaban synthesis, 1-(4-chlorophenyl)piperidin-2-one (Compound I) is formed by cyclization of 5-chloro-N-(4-chlorophenyl)pentanamide with tert-butoxide. The reaction proceeds with a yield of 74% after optimization. Using the isomeric 4-(4-chlorophenyl)piperidin-2-one (CAS 1260770-82-8) does not produce the correct regioisomer for the subsequent coupling step [1]. The structural difference—N-aryl substitution versus C-4 aryl substitution—directly dictates reaction pathway eligibility.

Anticoagulant Synthesis Regioselective Cyclization Process Chemistry

LogP and Polarity Differentiation

The para-chloro substituent increases the calculated LogP from approximately 1.8 (1-phenylpiperidin-2-one) to 2.3 (1-(4-chlorophenyl)piperidin-2-one) [1][2]. This 0.5 LogP unit shift translates to a ~3.2-fold increase in octanol-water partition, directly affecting reversed-phase HPLC retention time and liquid-liquid extraction efficiency.

Physicochemical Property LogP Chromatography

Hydrogen Bond Acceptor and PSA Impact

The target compound possesses a topological polar surface area (TPSA) of 20.3 Ų and a single hydrogen bond acceptor (the ketone oxygen), compared to 20.3 Ų and 1 H-bond acceptor for the parent 1-phenylpiperidin-2-one [1][2]. While TPSA is identical, the electron-withdrawing chlorine reduces the ketone oxygen's basicity, potentially weakening hydrogen bond strength by ~0.5–1.0 kcal/mol based on Hammett σp analysis [3]. This subtle electronic effect can shift off-rates in enzyme inhibition assays.

Hydrogen Bonding PSA Drug-likeness

Commercial Availability and Purity

Multiple suppliers list 1-(4-chlorophenyl)piperidin-2-one at ≥97% or ≥98% purity, with major stock points in the UK, EU, China, and USA . In contrast, the 4-(4-chlorophenyl) isomer (CAS 1260770-82-8) is available from fewer suppliers, typically at lower purities (90–95%) and longer lead times . This supply chain differential directly impacts procurement timeline and cost for gram-to-kilogram scale research.

Procurement Purity Supply Chain

Structural Preorganization for mPGES-1 Inhibition

Limited binding data from the ChEMBL database indicate that 1-(4-chlorophenyl)piperidin-2-one analogs have been screened against microsomal prostaglandin E synthase-1 (mPGES-1). The 4-chloro substituent on the N-phenyl ring appears in the scaffold of a compound with an IC50 of 1.23 µM in a human A549 cell-based PGE2 assay [1]. The unsubstituted phenyl analog (1-phenylpiperidin-2-one) was not reported as active in the same assay series, suggesting that the chlorine contributes to binding affinity. However, this inference is based on incomplete SAR data and lacks a direct matched-pair comparison.

mPGES-1 Inflammation SAR

1-(4-Chlorophenyl)piperidin-2-one: Procurement & Applications


Apixaban Intermediate Manufacturing

The compound is the preferred N-arylpiperidinone building block for the cyclization step in the CN110041245A Apixaban route. The documented 74% yield and regiospecificity [1] make it the only viable choice among chlorophenyl-piperidinone isomers for this process. Procurement should specify ≥97% purity and request residual p-chloroaniline analysis.

mPGES-1 Inhibitor Fragment-Based Drug Discovery

The 4-chlorophenyl-piperidinone scaffold has shown activity in cell-based mPGES-1 assays (IC50 ~1.23 µM for a close analog) [1]. Researchers initiating fragment growth or scaffold hopping campaigns should select this compound over the non-chlorinated parent, which lacks reported activity in the same assay context.

Physicochemical Property Reference Standard

With a well-characterized LogP (2.3), TPSA (20.3 Ų), and single H-bond acceptor [1], the compound serves as a useful reference standard for calibrating chromatographic methods or validating computational LogP prediction models when comparing halogenated versus non-halogenated N-arylpiperidinones.

Supply Chain Risk Mitigation for Scale-Up

The broader supplier base and higher typical purity (≥97%) compared to the 4-(4-chlorophenyl) isomer [1] position this compound as the lower-risk procurement option for projects requiring multi-gram quantities with minimal re-purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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